molecular formula C16H19N3O4S2 B2758705 (4-(Methylsulfonyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone CAS No. 1286702-63-3

(4-(Methylsulfonyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone

Cat. No.: B2758705
CAS No.: 1286702-63-3
M. Wt: 381.47
InChI Key: SEVRWBOKPNPGPV-UHFFFAOYSA-N
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Description

(4-(Methylsulfonyl)piperazin-1-yl)(1-(5-(thiophen-2-yl)isoxazol-3-yl)cyclopropyl)methanone is a useful research compound. Its molecular formula is C16H19N3O4S2 and its molecular weight is 381.47. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

It’s known that similar compounds can cause changes in cell viability , indicating that this compound may interact with its targets to induce cellular changes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect multiple biochemical pathways.

Pharmacokinetics

Similar compounds have been found to follow lipinski’s rule in molecular prediction studies , which suggests that this compound may have good bioavailability.

Result of Action

Similar compounds have been found to increase the phosphorylation of h2ax in mcf-7 cells , suggesting that this compound may have a similar effect.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-[1-(5-thiophen-2-yl-1,2-oxazol-3-yl)cyclopropyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-25(21,22)19-8-6-18(7-9-19)15(20)16(4-5-16)14-11-12(23-17-14)13-3-2-10-24-13/h2-3,10-11H,4-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVRWBOKPNPGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2(CC2)C3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.